2-Aminocyclobutan-1-one hydrochloride
Overview
Description
2-Aminocyclobutan-1-one hydrochloride is a chemical compound with the CAS Number: 1162257-01-3 . It has a molecular weight of 121.57 and its IUPAC name is 2-aminocyclobutanone hydrochloride . It is typically stored at -10 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7NO.ClH/c5-3-1-2-4(3)6;/h3H,1-2,5H2;1H . This code provides a unique identifier for the molecular structure of the compound.It is shipped with an ice pack to maintain its storage temperature of -10 degrees Celsius .
Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
Research by Declerck and Aitken (2011) has refined the synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids, demonstrating an efficient pathway to access all four stereoisomers of Boc-2-aminocyclobutanecarboxylic acid. This methodology enhances the synthesis of compounds for medicinal chemistry applications, showcasing the versatility of 2-Aminocyclobutan-1-one hydrochloride derivatives in producing stereochemically complex molecules (Declerck & Aitken, 2011).
Advancements in Peptide Synthesis
Izquierdo et al. (2005) developed stereocontrolled synthetic methodologies for the preparation of bis(cyclobutane) beta-dipeptides, revealing the cyclobutane ring's ability to promote structure within peptides. This research underscores the potential of this compound derivatives in constructing rigid, well-defined peptide structures, which are crucial in developing new therapeutics (Izquierdo et al., 2005).
Modular Synthons for Medicinal Chemistry
Mohammad et al. (2020) explored the use of this compound derivatives as modular synthons for creating cyclobutanone-containing lead inhibitors. This approach is significant for developing inhibitors targeting hydrolase enzymes, including serine proteases and metalloproteases, highlighting the compound's utility in designing novel therapeutics (Mohammad et al., 2020).
Tumor Imaging Applications
Washburn et al. (1979) investigated 1-Aminocyclobutane[11C]carboxylic acid as a potential tumor-seeking agent, demonstrating preferential uptake by various tumor types in animal models. This research indicates the potential of this compound derivatives in developing novel imaging agents for cancer diagnosis (Washburn et al., 1979).
Safety and Hazards
The safety information for 2-Aminocyclobutan-1-one hydrochloride indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Properties
IUPAC Name |
2-aminocyclobutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c5-3-1-2-4(3)6;/h3H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNJKTXQSHMZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704026 | |
Record name | 2-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162257-01-3 | |
Record name | 2-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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